dTDP-4-oxo-5-C-methyl-L-rhamnose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

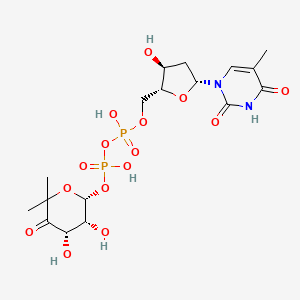

DTDP-4-oxo-5-C-methyl-L-rhamnose is a pyrimidine nucleotide-sugar.

Aplicaciones Científicas De Investigación

Biosynthesis and Role in Antimicrobial Compounds

Biosynthetic Pathways

dTDP-4-oxo-5-C-methyl-L-rhamnose is synthesized through a series of enzymatic reactions involving several key enzymes. These include RmlA, RmlB, RmlC, and RmlD, which are critical for converting glucose derivatives into dTDP-L-rhamnose. The efficient synthesis of this compound is essential for the production of rhamnose-containing polysaccharides, which have significant antimicrobial properties, particularly against Gram-negative bacteria .

Antimicrobial Applications

Research has demonstrated that rhamnose-containing compounds can enhance the immunogenicity of vaccines targeting tumor-associated carbohydrate antigens (TACAs). For instance, a study found that rhamnose decorations on liposomal vaccines improved cellular responses in mice models . Additionally, the deletion of genes involved in the rhamnose biosynthetic pathway in pathogens like Pseudomonas aeruginosa and Streptococcus mutans resulted in reduced virulence and impaired infection capabilities, highlighting the importance of rhamnose in bacterial pathogenicity .

Pharmaceutical Development

Drug Design and Antitubercular Activity

this compound has been identified as a potential lead compound in the search for new antitubercular agents. Virtual screening studies have shown that it can interact with key proteins involved in multidrug resistance in Mycobacterium tuberculosis, suggesting its potential as a drug target . Furthermore, compounds synthesized using dTDP-L-rhamnose as a glycosyl donor have exhibited promising activity against various strains of tuberculosis .

Case Studies on Anticancer Activity

Several studies have explored the incorporation of rhamnose derivatives into anticancer agents. For example, novel hybrids combining sulfonamide structures with rhamnose have shown significant cytotoxic effects against cancer cell lines, indicating that rhamnose modifications can enhance therapeutic efficacy .

Biotechnology and Glycobiology

Enzymatic Synthesis

The development of one-pot enzymatic systems for synthesizing dTDP-L-rhamnose has gained attention due to its efficiency and potential for large-scale applications. Researchers have successfully cloned and expressed enzymes from Saccharothrix syringae, facilitating the production of dTDP-L-rhamnose through streamlined processes . This approach not only simplifies the synthesis but also increases yields significantly.

Glycosylation Reactions

this compound serves as a glycosyl donor in various glycosylation reactions, which are crucial for producing complex carbohydrates used in therapeutics and vaccines. The ability to modify polysaccharides with rhamnose enhances their biological activity and stability .

Summary Table of Applications

Análisis De Reacciones Químicas

Antitubercular Activity

-

dTDP-4-oxo-5-C-methyl-L-rhamnose was identified as a potential antituberculous agent in a Mycobacterium tuberculosis WhiB6 target screen .

-

Mechanism : Disruption of cell wall polysaccharide synthesis in M. tuberculosis via inhibition of rhamnose-dependent pathways .

Metabolic Profiling

-

Detected in metabolomic studies of secondary metabolites, with a mass-to-charge ratio (m/z) of 560.081 (negative ion mode) .

-

Role : Precursor in the biosynthesis of structurally complex glycosides and antimicrobial agents .

Structural and Functional Insights

-

Key Functional Groups :

Comparative Analysis of Related Compounds

| Compound | Structure | Biosynthetic Role |

|---|---|---|

| dTDP-4-keto-L-rhamnose | Lacks 5-C-methyl group | Standard intermediate in Rml pathway |

| This compound | 5-C-methyl modification | Specialized polyketide biosynthesis |

| dTDP-L-rhamnose | Fully reduced form | Cell wall polysaccharide assembly |

This compound’s reactivity and enzymatic interactions underscore its importance in microbial metabolism and drug discovery. Further studies on its methyltransferase-associated biosynthesis could unveil novel biochemical pathways .

Propiedades

Fórmula molecular |

C17H26N2O15P2 |

|---|---|

Peso molecular |

560.3 g/mol |

Nombre IUPAC |

[(2R,3R,4S)-3,4-dihydroxy-6,6-dimethyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H26N2O15P2/c1-7-5-19(16(25)18-14(7)24)10-4-8(20)9(31-10)6-30-35(26,27)34-36(28,29)33-15-12(22)11(21)13(23)17(2,3)32-15/h5,8-12,15,20-22H,4,6H2,1-3H3,(H,26,27)(H,28,29)(H,18,24,25)/t8-,9+,10+,11-,12+,15+/m0/s1 |

Clave InChI |

BZFIQNRMGGOSLJ-XGBCXMNYSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(=O)C(O3)(C)C)O)O)O |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@@H](C(=O)C(O3)(C)C)O)O)O |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(=O)C(O3)(C)C)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.